BenchChemオンラインストアへようこそ!

Temozolomide

Melanoma Progression-Free Survival Chemotherapy

Temozolomide is an orally bioavailable alkylating prodrug converted non-enzymatically to the active metabolite MTIC at physiological pH. It is the global standard of care for newly diagnosed glioblastoma in combination with radiotherapy, uniquely differentiated by 100% oral bioavailability and superior CNS penetration. Unlike dacarbazine, it requires no hepatic activation, improving pharmacokinetic consistency. Procurement of high-purity material is essential for research involving MGMT promoter methylation status or preclinical glioma models. Avoid substitutions with nitrosoureas.

Molecular Formula C6H6N6O2
Molecular Weight 194.15 g/mol
CAS No. 85622-93-1
Cat. No. B1682018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemozolomide
CAS85622-93-1
Synonyms8-carbamoyl-3-methylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
CCRG 81045
CCRG-81045
CCRG81045
M and B 39831
M and B-39831
M and B39831
methazolastone
NSC 362856
NSC-362856
NSC362856
Temodal
Temodar
temozolomide
temozolomide hexyl ester
TMZ Bioshuttle
TMZ-Bioshuttle
TMZA-HE
Molecular FormulaC6H6N6O2
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESCN1C(=O)N2C=NC(=C2N=N1)C(=O)N
InChIInChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)
InChIKeyBPEGJWRSRHCHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility5.09e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Temozolomide (CAS 85622-93-1) Procurement: Understanding the Baseline of this Oral Alkylating Agent


Temozolomide (TMZ) is an oral alkylating agent belonging to the imidazotetrazine class . It acts as a DNA-methylating prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), which then methylates DNA at the O6, N7, and N3 positions of guanine and adenine, leading to cytotoxic DNA damage . This unique activation mechanism contrasts with its structural analog dacarbazine, which requires hepatic enzymatic demethylation via cytochrome P450 [1]. Temozolomide exhibits 100% oral bioavailability, crosses the blood-brain barrier, and is a cornerstone therapy for glioblastoma and advanced melanoma [2].

Why Temozolomide Cannot Be Generically Substituted: Evidence of Clinically Meaningful Differences from Analogs


While Temozolomide shares structural and mechanistic similarities with other alkylating agents like dacarbazine, mitozolomide, and nitrosoureas (PCV, BCNU/CCNU), direct substitution is not supported by clinical evidence [1]. Key differentiators, including its unique spontaneous activation, 100% oral bioavailability, superior CNS penetration, and distinct efficacy/toxicity profiles in specific molecular contexts (e.g., MGMT promoter methylation status), create a unique therapeutic profile that is not interchangeable with other agents [2]. Attempting to substitute Temozolomide with a cheaper or more readily available analog without considering these quantitative differences could compromise therapeutic outcomes or increase off-target toxicity. The evidence below provides quantitative justification for Temozolomide's specific selection over its closest comparators.

Temozolomide Product-Specific Quantitative Evidence: Head-to-Head Comparisons with Closest Analogs


Temozolomide vs. Dacarbazine (DTIC): Prolonged Progression-Free Survival (PFS) in Advanced Metastatic Melanoma

In a Phase III randomized trial (n=305) in advanced metastatic melanoma, oral Temozolomide demonstrated a statistically significant improvement in progression-free survival (PFS) compared to intravenous dacarbazine (DTIC), while maintaining equivalent overall survival [1][2]. This indicates Temozolomide can offer better disease control without compromising long-term outcomes. Notably, this benefit was achieved with an oral formulation, offering a clear advantage in patient convenience and quality of life [3].

Melanoma Progression-Free Survival Chemotherapy

Temozolomide vs. Dacarbazine: Higher Systemic Exposure to Active Metabolite (MTIC) with Oral Dosing

In the same Phase III trial, oral Temozolomide resulted in higher systemic exposure to the active metabolite MTIC compared to intravenous dacarbazine, despite both drugs ultimately generating MTIC as the active alkylating species [1]. This enhanced exposure is a direct consequence of Temozolomide's spontaneous, non-hepatic activation and near-complete oral bioavailability, which contrasts with dacarbazine's requirement for hepatic enzymatic conversion and lower overall bioavailability [2].

Pharmacokinetics Bioavailability MTIC

Temozolomide vs. Dacarbazine: Reduction in Central Nervous System (CNS) Relapse in Melanoma

In patients with advanced melanoma, Temozolomide treatment is associated with a lower incidence of central nervous system (CNS) relapse compared to dacarbazine [1]. This clinical observation is supported by Temozolomide's physicochemical properties and pharmacokinetic data showing significant penetration into the brain and cerebrospinal fluid (CSF) [2][3]. In contrast, dacarbazine has negligible CNS penetration.

Brain Metastases CNS Penetration Melanoma

Temozolomide vs. PCV Regimen (Procarbazine, Lomustine, Vincristine): Significantly Lower Toxicity in Low-Grade Glioma

A systematic review comparing Temozolomide with the multi-agent PCV regimen (procarbazine, lomustine, vincristine) for the treatment of low-grade gliomas (LGG) found that adjuvant Temozolomide therapy was associated with significantly lower toxicity [1]. While PCV has demonstrated a survival benefit in certain molecular subtypes (1p/19q codeletion), its use is often limited by severe and cumulative toxicities, including myelosuppression, neuropathy, and pulmonary fibrosis. Temozolomide offers a more favorable safety profile while still providing clinical benefit, particularly in patients unable to tolerate PCV.

Glioma Toxicity Chemotherapy Regimen

Temozolomide vs. Mitozolomide: Favorable Therapeutic Index Due to Reduced Toxicity

Temozolomide and mitozolomide are structurally related imidazotetrazines that differ by a single substituent: a methyl group (Temozolomide) versus a chloroethyl group (Mitozolomide) at the N-3 position [1]. While both compounds are active antitumor agents, mitozolomide's clinical development was halted due to severe and unpredictable myelotoxicity encountered in Phase II trials [2][3]. In contrast, Temozolomide's methylating activity produces a predictable and manageable myelosuppression, which is its principal dose-limiting toxicity [4]. This critical difference in safety profile, stemming from the nature of the alkyl group, makes Temozolomide the only clinically viable agent of this class.

Imidazotetrazine Structure-Activity Relationship Toxicity

Temozolomide Application Scenarios: Research and Clinical Contexts Where Evidence Supports Selection


First-Line Treatment of Newly Diagnosed Glioblastoma (GBM) in the 'Stupp Protocol'

The combination of radiotherapy with concomitant and adjuvant Temozolomide is the global standard of care for newly diagnosed glioblastoma, based on the landmark Phase III trial by Stupp et al. (2005). This regimen demonstrated a significant improvement in median survival (14.6 months with radiotherapy plus Temozolomide vs. 12.1 months with radiotherapy alone) and 2-year survival rate (26.5% vs. 10.4%) [1]. This application is uniquely supported by Temozolomide's 100% oral bioavailability and ability to penetrate the blood-brain barrier [2], which are essential for treating this aggressive CNS malignancy. No other oral alkylating agent has demonstrated this level of efficacy in GBM.

Systemic Therapy for Advanced Metastatic Melanoma with Oral Convenience

Temozolomide is an effective oral alternative to intravenous dacarbazine for the treatment of advanced metastatic melanoma. In a Phase III head-to-head trial, Temozolomide demonstrated equivalent overall survival but with a significant improvement in progression-free survival (PFS) and better health-related quality of life [3]. Furthermore, its favorable CNS penetration profile is associated with a reduced risk of brain metastases [4]. For procurement, Temozolomide offers the logistical advantage of an oral, outpatient regimen with proven non-inferior efficacy to the IV standard, reducing healthcare resource utilization.

Treatment of Recurrent High-Grade Glioma (HGG) with a Favorable Toxicity Profile

In the recurrent setting for high-grade glioma, Temozolomide provides a viable and less toxic alternative to nitrosourea-based regimens like PCV. While a randomized trial did not show a clear overall survival benefit for Temozolomide over PCV in all patients, it did confirm that the 5-day Temozolomide schedule offers better outcomes than a 21-day schedule [5]. Importantly, a systematic review in low-grade gliomas (LGG) established that Temozolomide is associated with significantly lower toxicity compared to PCV [6]. This makes Temozolomide a preferred choice for patients where minimizing treatment-related morbidity is a priority, especially in those with favorable molecular profiles or in frail patients.

MGMT Promoter Methylation as a Predictive Biomarker for Temozolomide Response

The clinical utility of Temozolomide is profoundly influenced by the methylation status of the MGMT gene promoter. Tumors with MGMT promoter methylation exhibit reduced expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase, which directly reverses the primary cytotoxic lesion caused by Temozolomide [7]. Consequently, MGMT methylation is a powerful predictive biomarker for response to Temozolomide in glioblastoma and other cancers, guiding patient selection and optimizing therapeutic benefit [8]. For procurement and research, this establishes a clear framework for precision medicine approaches with Temozolomide, differentiating it from agents that lack a robust, clinically validated biomarker for patient stratification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temozolomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.